![molecular formula C14H15NO B14247700 3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one CAS No. 400888-01-9](/img/structure/B14247700.png)
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with a methyl group at the third position and a phenylethyl group at the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridin-2-one and (1R)-1-phenylethylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include solvent extraction, distillation, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Similar in structure but contains an indole ring instead of a pyridinone ring.
3-Methyl-1-phenylpyridin-2(1H)-one: Lacks the phenylethyl group at the first position.
1-Phenylethyl-3-methylpyridin-2(1H)-one: Similar structure but different substitution pattern
Uniqueness
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
400888-01-9 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-methyl-1-[(1R)-1-phenylethyl]pyridin-2-one |
InChI |
InChI=1S/C14H15NO/c1-11-7-6-10-15(14(11)16)12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3/t12-/m1/s1 |
Clave InChI |
ORUXCKDKCKIQLS-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC=CN(C1=O)[C@H](C)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CN(C1=O)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
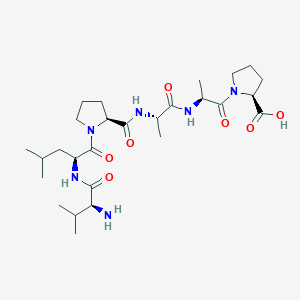
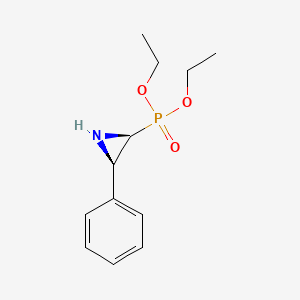
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
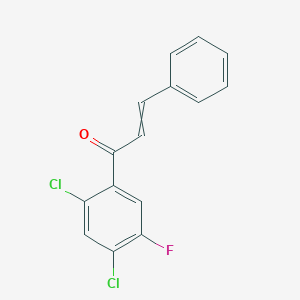
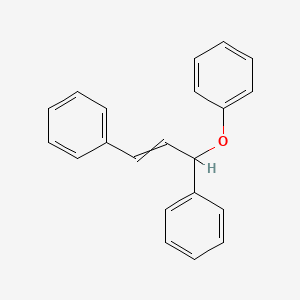
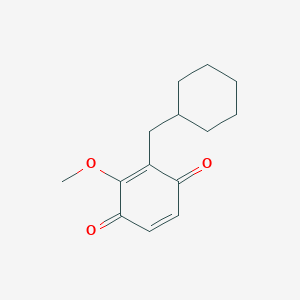
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
